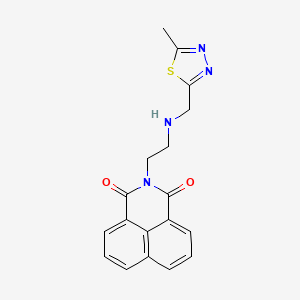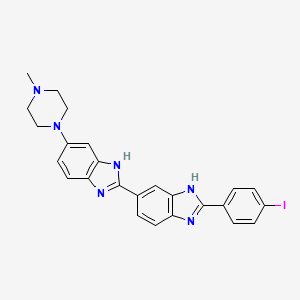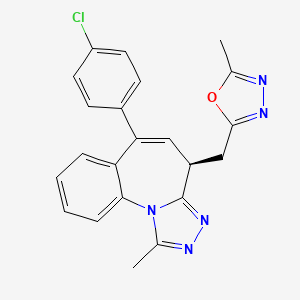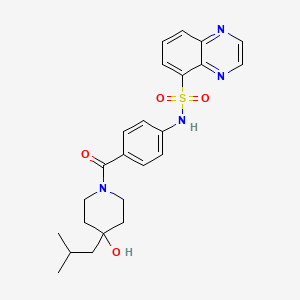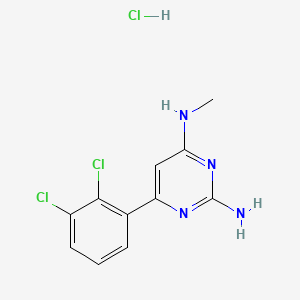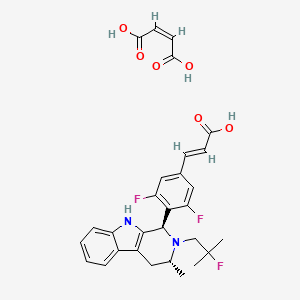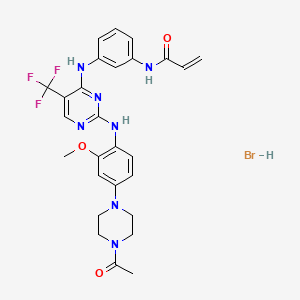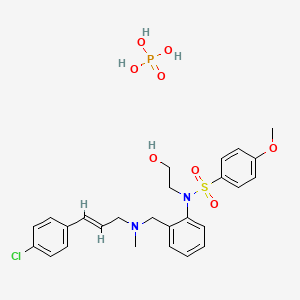
KN-93 Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KN-93 Phosphate is a potent, specific, and cell-permeable calmodulin-dependent protein kinase (CaMK) II inhibitor . It is a novel membrane-permeant synthetic inhibitor of purified neuronal CaMK-II . It has a molecular weight of 599 Da and is water-soluble .
Molecular Structure Analysis
The molecular formula of KN-93 Phosphate is C26H32ClN2O8PS . The exact mass and molecular weight are not specified in the search results.Physical And Chemical Properties Analysis
KN-93 Phosphate is a water-soluble form of KN-93 . It has a molecular weight of 599.03 and a molecular formula of C26H29ClN2O4S.H3O4P .Applications De Recherche Scientifique
KN-93 acts as a direct extracellular blocker of a wide range of voltage-gated potassium channels, independent of its action on Ca2+/calmodulin-dependent protein kinase II (CaMKII). This was observed in cloned Kv channels from different subfamilies. The blockade of these channels by KN-93 does not rely on CaMKII inhibition and occurs extracellularly (Rezazadeh, Claydon, & Fedida, 2006).
KN-93 has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) in mammalian cardiomyocytes. This effect is direct and not mediated via CaMKII. This property of KN-93 is important to consider in cardiac research, particularly in studies of cardiomyopathy and cardiac arrhythmias (Hegyi, Chen-Izu, Jian, Shimkunas, Izu, & Bányász, 2015).
KN-93 has been utilized in the study of inositol 1,4,5-trisphosphate receptor (IP3R)-mediated calcium signaling. It inhibits IP3R in mouse eggs and A7r5 smooth muscle cells. This inhibition is independent of CaMKII, suggesting a direct action on the IP3R (Smyth, Abbott, Lee, Sienaert, Kasri, de Smedt, Ducibella, Missiaen, Parys, & Fissore, 2002).
The molecule inhibits dopamine contents in PC12h cells by modulating the reaction rate of tyrosine hydroxylase (TH), reducing the Ca2+-mediated phosphorylation levels of the TH molecule. This suggests a role for KN-93 in regulating catecholamine metabolism (Sumi, Kiuchi, Ishikawa, Ishii, Hagiwara, Nagatsu, & Hidaka, 1991).
In another study, KN-93 was found to inhibit human hepatic stellate cell proliferation by modulating the expression of cell cycle regulators p53 and p21. This indicates its potential utility in studying liver diseases (An, Zhu, Yang, Lv, Tian, Chen, & Luo, 2007).
Mécanisme D'action
KN-93 Phosphate is a potent and selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), inhibiting both the α- and β-subunits of CaMKII . It does not have significant effects on cAMP-dependent protein kinase, Ca2+/phospholipid-dependent protein kinase, myosin light chain kinase, or Ca2+ phosphodiesterase activity . It also inhibits the autophosphorylation of both α and β subunits of CaMKII .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KN-93 Phosphate | |
CAS RN |
1188890-41-6 |
Source


|
| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

